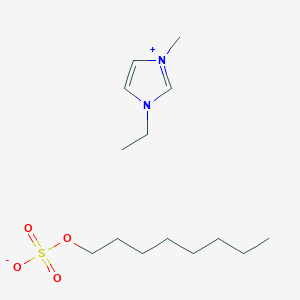
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid is a boronic acid derivative with a unique structure that includes a benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid typically involves the reaction of benzothiazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives .
Aplicaciones Científicas De Investigación
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit quorum sensing pathways in bacteria, thereby reducing biofilm formation and virulence . The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
2-(2-Oxo-3-pyridyl)benzothiazole: Contains a pyridine ring, used in herbicidal applications.
Benzo[d]thiazole-2-thiol: A thiol derivative with antimicrobial properties.
Uniqueness
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid is unique due to its combination of a benzothiazole ring and a boronic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6BNO3S |
|---|---|
Peso molecular |
195.01 g/mol |
Nombre IUPAC |
(2-oxo-3H-1,3-benzothiazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H6BNO3S/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H,9,10) |
Clave InChI |
AYAKLEUEANBZBI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)NC(=O)S2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate](/img/structure/B8475010.png)
![2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8475015.png)





![1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile](/img/structure/B8475053.png)
![ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8475069.png)


